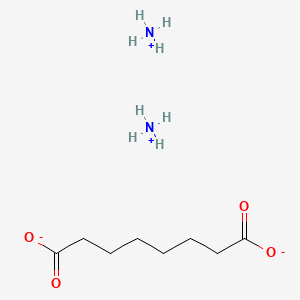

Diammonium suberate

Description

Contextualization within Dicarboxylate Salt Chemistry

Dicarboxylate salts are ionic compounds consisting of a dicarboxylate dianion and two cation counterparts. They are derived from dicarboxylic acids, which are organic compounds containing two carboxylic acid functional groups (-COOH). The general formula for a dicarboxylic acid can be written as HOOC-R-COOH, where R is typically an alkyl or aryl group. The corresponding diammonium salt would be (NH₄)₂[OOC-R-COO].

Diammonium suberate (B1241622) fits into this class as the ammonium (B1175870) salt of octanedioic acid (suberic acid). The chemistry of dicarboxylate salts is diverse, largely dictated by the nature of the 'R' group and the cation. These salts are often utilized as building blocks or precursors in synthesis. For instance, dicarboxylate salts are employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the dicarboxylate anions act as linkers between metal centers. ontosight.ainih.gov The length and flexibility of the alkyl chain in compounds like diammonium suberate are critical factors that influence the structure and properties of the resulting polymers. Furthermore, dicarboxylate salts, particularly those with ammonium cations, can exhibit interesting thermal decomposition behaviors and have been investigated for their potential in materials science and as precursors for various industrial applications. researchgate.netua.edu The solubility of these salts, particularly in water, makes them useful in aqueous-phase reactions and for applications such as buffering agents or chelating agents. nih.gov

Significance in Contemporary Chemical Sciences

While specific research dedicated exclusively to this compound is not extensive, its significance can be understood through its role as a precursor and its relationship to similar compounds. One of the documented applications for this compound is in the production of polyamide resins. justia.com In this context, it serves as a monomer salt, which upon heating undergoes polycondensation to form a polyamide. The properties of the resulting polymer are directly influenced by the structure of the diamine and the dicarboxylic acid, with the eight-carbon chain of the suberate moiety imparting flexibility to the polymer backbone.

The broader family of diammonium dicarboxylates is significant in supramolecular chemistry and materials science. tamu.edu They are known to act as templates in the formation of complex structures like lead bromide perovskites. cnr.it The diammonium cations can direct the assembly of the inorganic components, leading to materials with specific dimensionalities and optical properties. cnr.it Similarly, diammonium salts of other dicarboxylates, such as oxalate (B1200264) and succinate, are used to synthesize coordination polymers with interesting network structures and potential applications in areas like catalysis or gas storage. researchgate.netacs.org These examples highlight the potential research avenues where this compound could be a valuable component, particularly in creating new polymers and framework materials where a flexible C₈ linker is desired.

Scope and Research Trajectories for Alkyl Dicarboxylates

The research field of alkyl dicarboxylates and their salts is evolving, with several key trajectories. A significant area of focus is their use in creating advanced materials. For example, calcium dicarboxylate salt hydrates are being investigated as promising materials for thermochemical energy storage, valued for their dehydration enthalpies and thermal stability. mdpi.com

In organic synthesis, there is a growing trend to use dicarboxylic acids and their derivatives, such as redox-active esters, as versatile starting materials. nih.gov Decarboxylative cross-coupling reactions, which allow for the formation of new carbon-carbon bonds, represent a powerful tool in modern synthesis, expanding the utility of ubiquitous carboxylic acids. nih.gov

Furthermore, the study of coordination polymers and metal-organic frameworks continues to be a major research driver. mdpi.comlupinepublishers.com The design of new ligands is crucial, and alkyl dicarboxylates offer a tunable platform for creating linkers with varying lengths and flexibilities. This allows for the systematic engineering of framework properties, such as pore size and functionality, for applications in catalysis, separation, and gas storage. mdpi.comlupinepublishers.com Research into alkylidyne-capped metal clusters also utilizes bridging carboxylates to modulate the electronic properties and reactivity of the cluster, which has applications in heterogeneous catalysis. csus.edu The stereoselective synthesis of complex molecules is another area where dicarboxylates, specifically allylic geminal dicarboxylates, are employed as valuable synthons. chinesechemsoc.orgchinesechemsoc.org

Data Tables

Table 1: Physicochemical Properties of Suberic Acid (Precursor to this compound) This table presents data for the parent dicarboxylic acid, suberic acid, as detailed data for this compound is not readily available in the cited literature.

| Property | Value |

| Chemical Formula | C₈H₁₄O₄ |

| Molar Mass | 174.19 g/mol |

| Melting Point | 141-144 °C |

| Boiling Point | 230 °C at 15 mmHg |

| Solubility | Slightly soluble in water; soluble in alcohol |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71411-67-1 |

|---|---|

Molecular Formula |

C8H20N2O4 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

diazanium;octanedioate |

InChI |

InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3 |

InChI Key |

SVKRTZCBJZSUJT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Diammonium Suberate and Analogues

Established Synthetic Pathways

Conventional methods for synthesizing diammonium suberate (B1241622) and similar dicarboxylate salts rely on well-understood chemical principles, primarily direct neutralization and controlled crystallization.

The most fundamental method for preparing diammonium suberate is through a direct acid-base neutralization reaction. umb.edu.pl This process involves the reaction of an acid with a base to form a salt and water. ck12.orglibretexts.org In this specific case, the dicarboxylic acid, suberic acid, reacts with two equivalents of ammonia (B1221849), a weak base.

The reaction can be represented as: Suberic Acid + 2 Ammonia → this compound

This type of reaction is a double displacement that results in the formation of the salt. libretexts.org The driving force behind it is the formation of stable ionic bonds in the this compound salt. umb.edu.pl For dicarboxylic acids, the neutralization of both carboxylic acid groups is required to form the diammonium salt. The process for analogous salts, like diammonium hydrogen citrate, involves carefully controlling the pH by the slow addition of the base (liquefied ammonia) to the acid solution to ensure the correct stoichiometry. google.com Similarly, the synthesis of diammonium phosphate (B84403) involves reacting phosphoric acid with two moles of ammonia. atamankimya.com The net ionic equation for a strong acid-strong base neutralization is H⁺(aq) + OH⁻(aq) → H₂O(l); however, for a weak acid and weak base, the reaction is more accurately depicted as a direct proton transfer from the acid to the base. ck12.orgbritannica.com

Table 1: Overview of Direct Acid-Base Neutralization for Diammonium Salt Formation

| Reactant Type | Specific Example | Product | Key Principle |

|---|---|---|---|

| Dicarboxylic Acid | Suberic Acid | This compound | Proton transfer from the acid's carboxyl groups to the base, forming a salt. britannica.com |

| Base | Ammonia (NH₃) | ||

| Acid | Phosphoric Acid (H₃PO₄) | Diammonium Phosphate ((NH₄)₂HPO₄) | Reaction of 1 mole of phosphoric acid with 2 moles of ammonia. atamankimya.com |

| Base | Ammonia (NH₃) | ||

| Carboxylic Acid | Citric Acid (C₆H₈O₇) | Diammonium Hydrogen Citrate (C₆H₆(NH₄)₂O₇) | Controlled pH addition of liquefied ammonia to an aqueous citric acid solution. google.com |

| Base | Liquefied Ammonia (NH₃) |

Following the neutralization reaction in a solution, solvent-mediated crystallization is a critical step to isolate the pure, solid this compound. This technique involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., temperature, concentration) to induce the formation of crystals. acs.org The choice of solvent is crucial as it can influence crystal packing, potentially leading to the formation of different polymorphs—crystals with the same chemical formula but different solid-state structures. mdpi.comresearchgate.net

The process of crystallization in a solvent medium is influenced by factors such as supersaturation, temperature, and the presence of impurities. mdpi.com For primary ammonium (B1175870) dicarboxylate (PAD) salts, the interaction between solvent molecules and the salt can stabilize different hydrogen-bonded networks, leading to varied crystal forms. mdpi.comresearchgate.net For instance, some PAD salts exhibit different crystalline packing patterns at different temperatures, stabilized by a combination of charge-assisted hydrogen bonds and weaker van der Waals interactions. mdpi.com The kinetics of these solvent-mediated phase transformations are a key area of study, as the transition from a less stable form to a more stable crystalline form proceeds through the dissolution of the former and the growth of the latter. royalsocietypublishing.org

Table 2: Factors in Solvent-Mediated Crystallization of Dicarboxylate Salts

| Factor | Influence on Crystallization | Example/Finding |

|---|---|---|

| Solvent Choice | Can determine the resulting crystal form (polymorph) and structure. | Primary ammonium azobenzene-4,4′-dicarboxylate salts show different gelation and crystalline behavior in DMF/DMSO versus aromatic solvents. mdpi.com |

| Temperature | Affects solubility, supersaturation, and can favor the formation of specific polymorphs. | Some Primary Ammonium Dicarboxylate (PAD) salts exhibit two different crystalline packing patterns at different temperatures. mdpi.comresearchgate.net |

| Acid/Base Stoichiometry | The molar ratio of reactants can dictate whether a salt or a co-crystal is formed. | For the succinic acid/hexamethylenetetramine system, a 2:1 ratio yields a salt, while a 1:1 ratio produces a co-crystal. acs.org |

| Amine Chain Length | Affects van der Waals interactions, which can alter the hydrogen-bonded network. | Increasing the carbon chain length in the primary amine of a PAD salt can transform a 2D hydrogen-bonded network into a 1D network. mdpi.com |

Direct Acid-Base Neutralization Approaches

Advanced Synthetic Approaches

Recent advancements in chemical synthesis have introduced more efficient and environmentally friendly methods for producing dicarboxylate salts, moving beyond traditional solvent-heavy processes.

Mechanochemistry is a solvent-free or low-solvent technique that uses mechanical energy, such as grinding or milling, to initiate chemical reactions. researchgate.net This "greener" method has been successfully applied to the synthesis of various pharmaceutical salts and co-crystals by minimizing solvent use and often reducing reaction times. researchgate.netorganic-chemistry.org The process involves the direct grinding of solid reactants, where the mechanical force activates the reaction. researchgate.net

For dicarboxylate salts, mechanochemical methods have been used to prepare adducts between diamines and dicarboxylic acids. unito.it The technique is noted for being safer, more effective, and more efficient than conventional solvent-based methods. researchgate.net Studies on ketoconazole (B1673606) with dicarboxylic acids have shown that both neat grinding and liquid-assisted grinding (LAG) can produce new solid forms. researchgate.net This approach avoids the large volumes of solvents required in conventional crystallization, which has a detrimental effect on the environment. researchgate.net

Table 3: Comparison of Synthesis Routes for Dicarboxylate Salts

| Parameter | Conventional Solvent-Mediated Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Usage | High, often requires large volumes for dissolution and crystallization. researchgate.net | Minimal to none (solvent-free or liquid-assisted grinding). researchgate.net |

| Environmental Impact | Higher due to solvent waste and energy for heating/cooling. researchgate.net | Lower ("greener"), with significantly less waste. researchgate.netorganic-chemistry.org |

| Reaction Time | Can be lengthy, involving long dissolution and crystallization periods. | Often significantly shorter. organic-chemistry.org |

| Process Control | Control of temperature, stirring, and concentration is crucial. | Control of milling frequency, time, and ball-to-sample ratio is key. |

| Applicability | Widely used for a vast range of salts. | Effective for salts, co-crystals, and polymorphs; a growing area of research. unito.itucm.es |

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. stanford.edu The synthesis of this compound and its analogues can be made more sustainable by applying these principles. Key strategies include using renewable feedstocks, employing solvent-free reaction conditions (like mechanochemistry), and using catalysts to improve reaction efficiency. google.comgoogle.com

For example, microwave-assisted synthesis has been developed as a rapid, gram-scale method for producing sodium dicarboxylates, significantly reducing reaction times and environmental impact compared to conventional methods. rsc.org Another approach involves the carboxylation of biomass-derived molecules like 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA), a key bio-based polymer precursor. This reaction can be performed without solvents or transition metal catalysts, representing a significant green advancement. stanford.edu

Table 4: Application of Green Chemistry Principles in Dicarboxylate Salt Synthesis

| Green Chemistry Principle | Application in Dicarboxylate Salt/Precursor Synthesis | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Producing the suberic acid precursor from bio-based sources like castor oil or through fermentation. | sphericalinsights.comsphericalinsights.com |

| Atom Economy / Prevention | Using catalytic reactions that maximize the incorporation of reactant atoms into the final product, reducing waste. | google.comgoogle.com |

| Safer Solvents and Auxiliaries | Employing solvent-free mechanochemical synthesis or using safer solvents like water or ethanol. | researchgate.netrsc.org |

| Design for Energy Efficiency | Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | rsc.org |

| Catalysis | Using catalysts to enable efficient reactions under milder conditions, such as copper salts in the synthesis of binaphthyl-dicarboxylic acid. | google.comgoogle.com |

A cornerstone of greening the production of this compound is the sustainable sourcing of its precursor, suberic acid. Traditionally derived from petrochemicals, there is a growing shift towards bio-based production from renewable feedstocks. sphericalinsights.com Suberic acid can be produced from natural sources like castor oil through oxidative cleavage. sphericalinsights.com

More advanced methods involve metabolic engineering and fermentation, where microorganisms are engineered to produce a variety of dicarboxylic acids, including suberic acid (C8), from renewable carbon sources. nih.gov Companies are developing fermentative pathways to produce dicarboxylic acids of various chain lengths from oily vegetal feedstocks. biobasedpress.eu This bio-based approach not only provides a renewable alternative but is also driven by stringent environmental regulations and consumer demand for sustainable products. sphericalinsights.comsphericalinsights.com The bio-based segment of the suberic acid market is anticipated to grow significantly due to these factors. sphericalinsights.comsphericalinsights.com

Table 5: Bio-based Production of Dicarboxylic Acid Precursors

| Dicarboxylic Acid | Carbon Chain Length | Bio-based Source / Method | Significance |

|---|---|---|---|

| Succinic Acid | C4 | Fermentative production from bio-feedstock. | Commercially produced by companies like BioAmber and Reverdia. biobasedpress.eu |

| Adipic Acid | C6 | Plans for commercial bio-based production are in a mature state. | A key monomer for nylon production. biobasedpress.eu |

| Suberic Acid | C8 | Oxidative cleavage of castor oil; microbial fermentation. | A versatile chemical used in polymers, adhesives, and cosmetics. sphericalinsights.comnih.gov |

| Sebacic Acid | C10 | Plans for commercial bio-based production are in a mature state. | Used in lubricants, plastics, and cosmetics. biobasedpress.eu |

| Dodecanedioic Acid (DDDA) | C12 | Fermentation of lauric acid from palm kernel oil. | Used in high-performance nylons. biobasedpress.eu |

Green Chemistry Principles in Dicarboxylate Salt Production

Kinetic and Mechanistic Investigations of Dicarboxylate Formation

The formation of diammonium dicarboxylates, such as this compound, from the corresponding dicarboxylic acid (e.g., suberic acid) and ammonia is fundamentally an acid-base neutralization reaction. This process is typically rapid and ionically driven. However, the broader field of dicarboxylate derivative synthesis, particularly the formation of diamides from dicarboxylic acids, involves more complex reaction pathways with kinetically significant steps that have been the subject of detailed mechanistic investigations.

The conversion of dicarboxylic acids into other derivatives, such as diamides or esters, often proceeds through the activation of the carboxyl groups. In the context of amide formation using coupling agents like carbodiimides, the rate-determining step is often the initial reaction between the carboxylic acid and the coupling agent to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then subject to nucleophilic attack by an amine. The kinetics of this subsequent step, and the distribution of products, depends on the reaction conditions and the nature of the nucleophile. researchgate.net

Mechanistic studies on the ammonolysis of esters derived from dicarboxylic acids, such as dimethyl fumarate (B1241708), reveal complex reaction networks. These can include not only the desired amidation but also significant side reactions like conjugate additions or ring-closing reactions, depending on the structure of the dicarboxylate. nih.gov For instance, the ammonolysis of dimethyl fumarate and dimethyl maleate (B1232345) (unsaturated esters) proceeds with different reactivity compared to their saturated analogue, dimethyl succinate, which can form cyclic products like succinimide. nih.gov

In other systems, the formation of an intermediate salt plays a crucial role in the mechanism. For example, in the crosslinking of epoxidized rubber with dicarboxylic acids, the reaction is accelerated by 1,2-dimethylimidazole (B154445) (DMI). Mechanistic studies using NMR spectroscopy have shown that DMI acts by forming an imidazolium (B1220033) dicarboxylate salt as a key intermediate. rsc.orgresearchgate.net This salt is more soluble and well-dispersed within the reaction matrix, facilitating a more efficient reaction at the epoxy sites. rsc.orgresearchgate.net The formation of these intermediate species highlights that the pathway to the final dicarboxylate derivative is often more complex than a simple one-step reaction.

Reaction Rate Modulators and Catalytic Influences

The rate and selectivity of dicarboxylate derivative formation are profoundly influenced by various factors, including catalysts, temperature, solvent, and reactant concentrations. numberanalytics.com The direct synthesis of diamides from dicarboxylic acids and amines is challenging because the reaction produces water, which can deactivate many catalysts. nih.gov

Catalytic Influences A range of catalysts have been developed to promote the efficient synthesis of diamides and other dicarboxylate derivatives.

Heterogeneous Lewis Acid Catalysts : Niobium pentoxide (Nb₂O₅) has been identified as a highly effective, reusable, and water-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids. nih.govnih.gov Its tolerance to both water and the basicity of amine reactants allows it to maintain high catalytic activity where other catalysts might fail. nih.gov The catalytic performance of Nb₂O₅ can be optimized by calcination at specific temperatures (e.g., 500 °C) to remove impurities and water. nih.gov Other Lewis acids such as InCl₃, ZrCl₄, and Cu(OAc)₂·H₂O have also been employed. biointerfaceresearch.com

Brønsted Acid Catalysts : Natural and low-cost acids like ascorbic acid have been used as efficient catalysts for synthesizing complex heterocyclic structures derived from dicarboxylates. biointerfaceresearch.com These green catalysts offer advantages such as operational simplicity and environmentally benign reaction conditions. biointerfaceresearch.com

Coupling Reagents : In peptide synthesis and related amide bond formations, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate carboxylic acids. researchgate.net Additives such as N-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. While HOBt does not typically affect the rate-determining step (O-acylisourea formation), it plays a crucial role in the subsequent catalytic cycle that determines product distribution and minimizes side reactions. researchgate.net

Organocatalysts : Imidazole and its derivatives can act as potent accelerators. In reactions involving dicarboxylic acids, they form reactive imidazolium dicarboxylate intermediates, which enhances reaction rates significantly compared to the uncatalyzed process. researchgate.net

Other Rate Modulators Beyond catalysts, reaction conditions are critical for controlling kinetics.

Temperature : Higher temperatures generally increase reaction rates but can also promote undesirable side reactions or decomposition of sensitive products. numberanalytics.com

Solvent : The choice of solvent is crucial as it affects the solubility of reactants and the stability of transition states. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for amide bond formation. numberanalytics.com

Concentration : Reactant concentration directly influences the reaction rate. High concentrations can accelerate the reaction but may also increase the likelihood of side reactions. numberanalytics.com In the ammonolysis of dimethyl fumarate, lowering the temperature and the concentration of methoxide (B1231860) ions was found to significantly improve the selectivity towards the desired fumaramide (B1208544) product. nih.gov

The following table summarizes various catalysts used in the synthesis of dicarboxylate derivatives.

| Catalyst System | Dicarboxylic Acid/Derivative | Amine/Nucleophile | Key Findings | Reference(s) |

| Niobium Pentoxide (Nb₂O₅) | Adipic Acid, Sebacic Acid | Aniline, Benzylamine | Acts as a robust, reusable, water- and base-tolerant Lewis acid catalyst for direct diamide (B1670390) synthesis. | nih.gov, nih.gov |

| Ascorbic Acid | Dialkyl acetylenedicarboxylate | Aromatic/Aliphatic Amines | A natural, green Brønsted acid catalyst for one-pot synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates. | biointerfaceresearch.com |

| EDCI / HOBt | N-protected Amino Acid | Isopropyl Ester of Methionine | The rate is determined by O-acylisourea formation; HOBt influences product distribution in the subsequent catalytic cycle. | researchgate.net |

| 1,2-Dimethylimidazole (DMI) | Dodecanedioic Acid | Epoxidized Natural Rubber | Accelerates crosslinking via the formation of a highly reactive imidazolium dicarboxylate intermediate. | researchgate.net |

Stereoselective Synthesis Aspects in Related Systems

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant to the preparation of its analogues and derivatives, particularly those containing chiral centers. The dicarboxylic acid framework serves as a versatile scaffold for constructing complex, stereochemically defined molecules, such as constrained cyclic α-amino acids, which are important in pharmaceutical design. lmaleidykla.lt

Several strategies have been developed for the stereoselective synthesis of dicarboxylic acid derivatives.

Chiral Auxiliaries : Asymmetric synthesis can be achieved using chiral auxiliaries. For example, Schöllkopf's bislactim ether reagent, derived from a chiral amino acid, has been used to synthesize butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives. lmaleidykla.lt The process involves the stereoselective conjugate addition of an organocuprate reagent to a chiral cyclohexenone substrate, with the absolute configuration of the new stereocenters being controlled by the auxiliary. lmaleidykla.lt

Enzymatic and Chemical Reactions : The stereoselective transformation of prochiral dicarboxylic esters is another powerful approach. For instance, 2-azidocyclopropane-1,1-dicarboxylic esters can be converted to orthogonally protected 1-amino-2-azidocyclopropanecarboxylates through a sequence of stereoselective monosaponification followed by a Curtius reaction. researchgate.neteurekaselect.com This method allows for the creation of novel, conformationally constrained diamino carboxylic acids. eurekaselect.com

Intramolecular C-H Insertion : A potent agonist of metabotropic glutamate (B1630785) receptors, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, was synthesized stereoselectively from L-serine. nih.gov The key step in this synthesis was the construction of the chiral quaternary carbon center via an intramolecular C-H insertion of an alkylidenecarbene. nih.gov

Catalytic Asymmetric Methods : The catalytic ring-opening of meso-aziridines with nucleophiles is a highly efficient strategy for producing chiral 1,2-diamines, which are structurally related to derivatives of dicarboxylic acids. rsc.org This desymmetrization can be catalyzed by chiral metal complexes, yielding products with high enantiomeric excess. rsc.org

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for the unambiguous determination of a molecule's crystal structure. uni-ulm.de The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern. creative-biostructure.com This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. uni-ulm.de

For instance, the crystal structures of other organic diammonium salts reveal layered or three-dimensional networks where the organic components are linked via these strong hydrogen bonds. researchgate.netresearchgate.net It is anticipated that diammonium suberate (B1241622) would exhibit similar structural motifs, with the flexible hexamethylene chain of the suberate anion adopting a conformation that optimizes the packing efficiency and hydrogen-bonding geometry.

To illustrate the type of data obtained from an SC-XRD experiment, the crystallographic information for a related organic ammonium (B1175870) salt, diammonium tetrathiotungstate, is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | (NH₄)₂[WS₄] |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 9.4135 (2) |

| b (Å) | 7.0989 (2) |

| c (Å) | 12.0624 (3) |

| Volume (ų) | 806.45 (4) |

| Z (Formula units per cell) | 4 |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. oxcryo.com Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is analyzed. improvedpharma.com The resulting diffraction pattern is a "fingerprint" unique to a specific crystalline phase, making PXRD an indispensable tool for phase identification, purity assessment, and the study of crystalline mixtures. improvedpharma.comiza-online.org

For diammonium suberate, PXRD would be instrumental in:

Routine Identification: Confirming the identity of a synthesized batch by matching its PXRD pattern against a known standard.

Purity Analysis: Detecting the presence of crystalline impurities, such as starting materials or different salt forms, which would appear as additional peaks in the diffractogram. iza-online.org

Polymorph Screening: Distinguishing between different polymorphic forms of the compound, as each polymorph would yield a distinct PXRD pattern. improvedpharma.com

Monitoring Phase Transitions: Observing changes in the crystal structure as a function of temperature or humidity.

A typical PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The peak positions are related to the unit cell dimensions, while the relative intensities are determined by the arrangement of atoms within the unit cell.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.1 | 8.75 | 45 |

| 20.3 | 4.37 | 100 |

| 22.5 | 3.95 | 80 |

| 25.8 | 3.45 | 65 |

| 30.7 | 2.91 | 90 |

Polymorphism and Phase Behavior in Dicarboxylate Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can have distinct physical and chemical properties. Organic salts, particularly those of dicarboxylic acids, are known to exhibit polymorphism due to the flexibility of the alkyl chains and the directional nature of their hydrogen bonds. uiowa.edu

For α,ω-dicarboxylate salts like this compound, the interplay between the van der Waals forces of the hydrocarbon chains and the strong, directional N-H···O hydrogen bonds can lead to various stable or metastable packing arrangements. The length of the alkyl chain is a critical factor; for example, homologous series of alkane-α,ω-diammonium salts often show different packing motifs between members with even and odd numbers of carbon atoms. researchgate.net This can influence their melting points, solubilities, and other physical properties. The phase behavior of these salts can be complex, with transformations between polymorphs potentially induced by changes in temperature, pressure, or the crystallization solvent.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. georgetown.edu These techniques are powerful for identifying functional groups and providing information about molecular structure and bonding environment, as different bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration must cause a change in the molecule's dipole moment to be IR-active. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups: the ammonium cation (NH₄⁺), the carboxylate anions (COO⁻), and the methylene (B1212753) (CH₂) backbone.

Key expected vibrational modes include:

N-H Stretching: The NH₄⁺ group gives rise to a broad, strong absorption envelope, typically in the 3200-2800 cm⁻¹ region, due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com

C-H Stretching: The CH₂ groups of the suberate backbone will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. williams.edu

C=O Stretching (Asymmetric): The asymmetric stretching of the carboxylate group (ν_as(COO⁻)) is a very strong and characteristic absorption, typically found in the 1610-1550 cm⁻¹ range.

N-H Bending: The bending vibrations of the NH₄⁺ group appear around 1510 cm⁻¹ and 1430 cm⁻¹. mdpi.com

C=O Stretching (Symmetric): The symmetric carboxylate stretch (ν_s(COO⁻)) is generally weaker in the IR spectrum and appears in the 1440-1360 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups occur in the 1470-1300 cm⁻¹ range. williams.edu

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | NH₄⁺ | 3200 - 2800 | Strong, Broad |

| C-H Stretch | -CH₂- | 2950 - 2850 | Medium-Strong |

| Asymmetric C=O Stretch | -COO⁻ | 1610 - 1550 | Very Strong |

| N-H Bend | NH₄⁺ | ~1510, ~1430 | Medium |

| Symmetric C=O Stretch | -COO⁻ | 1440 - 1360 | Medium-Weak |

| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. mdpi.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For centrosymmetric molecules, vibrations that are IR-active are often Raman-inactive, and vice versa (Rule of Mutual Exclusion). georgetown.edu

For this compound, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. Key expected Raman signals include:

N-H Stretching: The symmetric N-H stretch (ν₁(NH₄⁺)) is typically observed as a sharp band around 2950-2980 cm⁻¹. mdpi.com

C-H Stretching: The C-H stretching modes of the alkyl chain are prominent in the 2950-2850 cm⁻¹ region.

Symmetric C=O Stretching: In contrast to IR spectroscopy, the symmetric stretch of the carboxylate group (ν_s(COO⁻)) is typically a strong and sharp band in the Raman spectrum, found around 1440-1360 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon backbone of the suberate anion appear in the 1150-800 cm⁻¹ region and provide information on the chain conformation.

Sulfate and Phosphate (B84403) Analogs: In studies of other ammonium salts like ammonium sulfate, the symmetric stretching mode of the anion (e.g., SO₄²⁻ at ~980 cm⁻¹) is extremely intense in the Raman spectrum, highlighting the technique's sensitivity to symmetric vibrations. nih.gov A similar strong signal would be expected for the symmetric carboxylate stretch in this compound.

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Symmetric) | NH₄⁺ | ~2980 | Medium |

| C-H Stretch | -CH₂- | 2950 - 2850 | Strong |

| Symmetric C=O Stretch | -COO⁻ | 1440 - 1360 | Strong |

| Asymmetric C=O Stretch | -COO⁻ | 1610 - 1550 | Weak |

| C-C Stretch | -CH₂-CH₂- | 1150 - 800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. rsc.org

Solid-state NMR (ssNMR) provides detailed information about the local environment of atomic nuclei within a crystalline or amorphous solid. youtube.com For ammonium salts, ¹⁴N Magic-Angle Spinning (MAS) NMR has proven to be a particularly insightful technique. nih.gov High-resolution ¹⁴N MAS NMR spectra allow for the precise determination of the ¹⁴N quadrupole coupling constant (C(Q)) and the asymmetry parameter (η(Q)). nih.gov These parameters are highly sensitive to the local electronic environment and can be used to distinguish between different crystallographic sites of the ammonium ion. nih.gov This capability is crucial for identifying the number of distinct ammonium sites within the crystal lattice, which can be corroborated by single-crystal X-ray diffraction data. nih.gov

A multinuclear NMR approach, which involves the study of various NMR-active nuclei within a molecule, offers a more comprehensive understanding of its structure and connectivity. magritek.comman.ac.uk For a compound like this compound, this could involve studying ¹H, ¹³C, and ¹⁴N nuclei. copernicus.org Two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connections between different nuclei. magritek.com HSQC correlates ¹H nuclei with directly bonded ¹³C nuclei, while HMBC reveals longer-range correlations (2-3 bonds), which is useful for identifying quaternary carbons and piecing together the molecular framework. magritek.com

Solid-State NMR Characterization

Thermal Analysis for Structural Stability and Transitions

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. torontech.comwikipedia.org

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions. wikipedia.orglmsscientific.com A DSC thermogram plots heat flow against temperature, where peaks indicate endothermic or exothermic processes. torontech.com For ionic solids like ammonium salts, DSC can reveal multiple phase transitions at different temperatures. williams.edu For instance, ammonium nitrate (B79036) is known to undergo up to five transitions between -20°C and its melting point. williams.edu DSC analysis of this compound would provide crucial data on its melting point, enthalpy of fusion, and any polymorphic transitions it might undergo upon heating or cooling. torontech.comwikipedia.org

Table 2: Information Obtainable from DSC Analysis

| Parameter | Description |

| Melting Point (T(m)) | The temperature at which the solid melts into a liquid. torontech.comwikipedia.org |

| Enthalpy of Fusion (ΔH(f)) | The amount of heat required to melt the sample. torontech.com |

| Crystallization Temperature (T(c)) | The temperature at which the sample crystallizes from the molten state upon cooling. torontech.comwikipedia.org |

| Glass Transition Temperature (T(g)) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. wikipedia.org |

| Polymorphic Transitions | The temperatures and enthalpies of transitions between different crystalline forms. torontech.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.commt.comeltra.com This technique is primarily used to determine the thermal stability and composition of a material. torontech.commt.com A TGA curve plots the percentage of weight loss against temperature. researchgate.net The onset temperature of decomposition indicates the thermal stability of the compound. researchgate.net For this compound, TGA would reveal the temperature at which it begins to decompose, which would likely involve the loss of ammonia (B1221849) and water, followed by the decomposition of the suberic acid backbone at higher temperatures. The residue remaining at the end of the analysis can also provide information about the material's composition. eltra.comresearchgate.net

Table 3: Information Obtainable from TGA Analysis

| Parameter | Description |

| Decomposition Temperature | The temperature range over which the material decomposes. mt.com |

| Thermal Stability | The temperature at which significant weight loss begins. torontech.commt.com |

| Compositional Analysis | The percentage of volatile components (e.g., ammonia, water) can be determined from the weight loss steps. eltra.com |

| Residue Content | The amount of non-volatile material remaining at the end of the experiment. eltra.comresearchgate.net |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the suberate (B1241622) dianion and its interactions, governed by the principles of quantum mechanics. These calculations provide foundational data on electronic structure, molecular geometry, and energetics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. wikipedia.org It is based on using the spatially dependent electron density as the fundamental variable, which makes it computationally feasible for large systems. mpg.de DFT calculations are instrumental in characterizing the electronic properties and bonding within the suberate dianion (⁻OOC-(CH₂)₆-COO⁻).

In the context of the suberate dianion, DFT is used to:

Analyze Charge Distribution: Calculations reveal how the negative charges are localized on the carboxylate (-COO⁻) groups at each end of the molecule. This charge distribution is crucial for understanding the ion's electrostatic interactions.

Characterize Covalent Bonds: DFT helps in analyzing the nature of the covalent bonds within the alkyl chain and the carboxylate groups. This includes bond lengths, bond angles, and vibrational frequencies.

Determine Ground State Properties: The theory is used to find the ground-state electron density, which in turn determines the energy and other properties of the molecule. wikipedia.org Quantum chemical calculations, often employing DFT, are used to establish relationships between the conformational changes in the suberate dianion and its spectroscopic features. mpg.de

Studies on dicarboxylate dianions utilize DFT to understand how hydration and intermolecular interactions influence the electronic structure. csic.escore.ac.uk For instance, the interaction with water molecules or counter-ions can perturb the electron density around the carboxylate groups, which can be quantified by DFT. Joint DFT methods have been developed to describe electronic systems in contact with a liquid environment, rigorously combining an electron density functional for the solute with a classical density functional for the liquid. aps.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. cornell.edu These methods are crucial for accurately predicting the geometric structures of molecules. For the suberate dianion, ab initio calculations are used to explore its potential energy surface and identify stable conformations.

Key findings from ab initio structural predictions for the suberate dianion include:

Conformational Isomers: In the gas phase, the suberate dianion can exist in multiple conformations. The dominant conformation is an all-trans linear structure, which maximizes the distance between the two negatively charged carboxylate groups to minimize Coulombic repulsion. capes.gov.br

Vibrational Spectroscopy: Ab initio calculations are used to predict vibrational spectra, which can then be compared with experimental infrared photodissociation (IRPD) spectroscopy results to confirm the predicted structures. capes.gov.br Studies on bare and monohydrated suberate dianions have used this combined approach to characterize their structures. capes.gov.br

Folding Energetics: These methods can calculate the energy barriers associated with the interconversion between different conformers, providing insight into the molecule's flexibility. rsc.org While the linear form is favored in isolation, ab initio calculations can predict the structures of folded conformations that become relevant in the presence of solvent molecules or counter-ions. tamu.eduresearchgate.net

The table below summarizes the conformational preferences of the suberate dianion as determined by computational methods.

| Environment | Predicted Stable Conformation | Primary Driving Force | Computational Method |

| Gas Phase (isolated) | Linear, all-trans | Minimization of Coulombic repulsion | Ab Initio, DFT |

| Monohydrated | Linear, with H₂O on one carboxylate | Ion-dipole interaction | Ab Initio capes.gov.br |

| Microsolvated (n > 16 H₂O) | Folded | Cooperative hydrogen bonding | Molecular Dynamics, DFT cas.cznih.gov |

Density Functional Theory (DFT) for Electronic Structure and Bonding

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

The eight-carbon chain of the suberate dianion is not rigid; it possesses significant conformational flexibility. MD simulations are essential for exploring the dynamic nature of this alkyl backbone.

Torsional Flexibility: The single C-C bonds in the -(CH₂)₆- chain can rotate, leading to a vast landscape of possible conformations. MD simulations can sample these conformations over time, revealing the most populated states and the rates of interconversion between them.

Dynamic Ensembles: For longer-chain dicarboxylates like suberate, static equilibrium modeling is often insufficient. MD simulations show that these anions exist as a dynamic ensemble of interchanging geometries. rsc.org

Temperature Effects: At finite temperatures, the alkyl chain undergoes constant thermal motion. Simulations at different temperatures can show how thermal energy influences the flexibility and the average conformation of the chain. At a temperature of 63 K, the all-trans isomer is the most abundant, but evidence for dynamically interconverting conformers is also present. capes.gov.br

One of the most significant findings from MD simulations of the suberate dianion is the phenomenon of solvent-mediated folding. While the bare dianion is linear, the presence of a sufficient number of solvent molecules (typically water) can induce a conformational transition to a folded, more compact structure. cas.cznih.gov

The Folding Mechanism: Initially, water molecules solvate the two negatively charged carboxylate groups at either end of the linear chain. cas.czresearchgate.net The central alkyl chain remains largely unsolvated due to its hydrophobic nature. As more water molecules are added, the solvation shells around the two ends grow.

Critical Hydration Number: A key finding from both experiments and simulations is that a conformational change from a linear to a folded structure occurs at a critical number of water molecules. For the suberate dianion, this transition happens when it is hydrated by approximately 16 water molecules. cas.cznih.gov

Energetic Balance: The folding is driven by a delicate balance between two opposing forces: the Coulombic repulsion between the two negative charges, which favors a linear structure, and the favorable hydrophilic hydration energy gained when the two separate water clusters merge to form a single, larger cluster that bridges the two carboxylate groups. cas.cz The cooperative hydrogen bonding of the water molecules becomes strong enough to overcome the electrostatic repulsion, pulling the ends of the chain closer together. nih.govresearchgate.net This transition is a clear molecular-level manifestation of hydrophilic and hydrophobic forces. cas.cz

MD simulations provide a detailed picture of the non-covalent interactions between the suberate dianion and surrounding water molecules, as well as between the ammonium (B1175870) cations and water.

Hydration of Carboxylate Groups: Water molecules form strong hydrogen bonds with the oxygen atoms of the carboxylate groups. The structure of this first hydration shell is highly ordered. Simulations show that water molecules act as hydrogen bond donors to the carboxylate oxygens.

Hydrophobic Hydration: The aliphatic -(CH₂)₆- chain is hydrophobic. Water molecules in its vicinity are forced into more ordered, cage-like structures (clathrate-like structures) to maximize water-water hydrogen bonding, which is entropically unfavorable. This hydrophobic effect is a key driver in the folding process, as folding minimizes the surface area of the hydrophobic chain exposed to water. cas.cz

Ion-Ion Interactions: In a solution of diammonium suberate, MD simulations can also model the interactions between the ammonium cations and suberate anions, mediated by the aqueous solvent. These interactions can range from solvent-separated ion pairs to more complex aggregated structures.

The table below details the key intermolecular interactions involved in the hydration of this compound's constituent ions.

| Interacting Species | Type of Interaction | Significance |

| Suberate (-COO⁻) and Water | Hydrogen Bonding, Ion-Dipole | Stabilizes the negative charges in solution; drives initial solvation. cas.cz |

| Suberate (Alkyl Chain) and Water | Hydrophobic Effect | Drives the folding of the suberate chain to minimize exposed nonpolar surface area. cas.cz |

| Ammonium (-NH₃⁺) and Water | Hydrogen Bonding, Ion-Dipole | Strong interaction leading to the formation of a stable hydration shell around the charged groups. nih.govmdpi.com |

| Water and Water | Hydrogen Bonding | Cooperative water networks are crucial for bridging the carboxylate groups during folding. researchgate.net |

Supramolecular Chemistry and Intermolecular Interactions

Molecular Recognition Phenomena

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a guest molecule to a complementary host molecule. libretexts.org The structure of diammonium suberate (B1241622), presenting both dicationic (diammonium) and dianionic (dicarboxylate) species, allows it to participate as a guest in various host-guest systems.

Host-guest chemistry involves the formation of a complex between a large host molecule with a cavity and a smaller guest molecule that fits within it. libretexts.orgtaylorfrancis.com The interaction is non-covalent and relies on principles of molecular complementarity in size, shape, and chemical properties. rsc.org

Diammonium and dicarboxylate ions, such as those derived from diammonium suberate, are excellent guests for various synthetic macrocyclic hosts. For instance, α,ω-alkyldiammonium cations can be encapsulated by cucurbit[n]urils (CB[n]), a family of macrocyclic hosts with a hydrophobic cavity and two carbonyl-laced portals that favor binding with positively charged groups through ion-dipole interactions. ibs.re.kr The length of the alkyl chain in the diammonium guest plays a crucial role in the stability and stoichiometry of the resulting complex. ibs.re.kr

Similarly, dicarboxylate anions like suberate are recognized by polyammonium macrocycles. researchgate.netresearchgate.net These hosts possess multiple positively charged ammonium (B1175870) groups within a cyclic framework, creating an electron-deficient cavity that is well-suited to bind anionic guests through a combination of hydrogen bonding and electrostatic interactions. researchgate.net Potentiometric studies have demonstrated the selective binding of a series of dicarboxylate anions, including suberate (sub²⁻), by dimetallic cage complexes, with binding strength dependent on the length of the aliphatic chain separating the carboxylate groups. researchgate.net The table below summarizes examples of host-guest systems involving dicarboxylate or diammonium substrates.

| Host Type | Guest Type | Primary Interactions | Example Host | Example Guest |

|---|---|---|---|---|

| Cucurbit[n]uril | α,ω-Alkyldiammonium Cations | Ion-Dipole, Hydrophobic | Cucurbit researchgate.neturil (CB researchgate.net) | Hexamethylenediammonium |

| Polyammonium Macrocycle | Dicarboxylate Anions | Hydrogen Bonding, Electrostatic | Dicopper(II) Azacryptate | Suberate, Adipate (B1204190) |

| Cyclodextrin | Hydrophobic portions of molecules | Hydrophobic, van der Waals | β-Cyclodextrin | Adamantane Derivatives |

The geometry of the suberate dianion and its corresponding diammonium cation is approximately linear, with functional groups located at opposite ends of the molecule. This feature makes them ideal candidates for linear molecular recognition by ditopic receptors. acs.org A ditopic host is a molecule that possesses two distinct binding sites, allowing it to simultaneously interact with two different parts of a single guest molecule or with two separate guest molecules.

In the context of this compound, a ditopic host for the suberate anion would feature two positively charged or hydrogen-bond donor sites positioned at a distance that matches the separation of the two carboxylate groups. This geometric and functional complementarity leads to a strong and selective binding event, often described as a molecular "handshake" or "lock-and-key" fit. Macrobicyclic polyammonium receptors, for example, have been shown to bind dicarboxylate substrates with linear recognition, forming highly stable cryptate complexes. researchgate.net The binding constant for such complexes is highly dependent on the match between the length of the guest's aliphatic spacer and the size of the host's cavity. researchgate.net This principle allows for the design of receptors that can selectively bind suberate over other dicarboxylates of different lengths, such as adipate or pimelate. researchgate.net

Host-Guest Complexation with Diammonium and Dicarboxylate Substrates

Non-Covalent Interactions in Solid-State Architectures

In the solid state, the constituent ions of this compound—the octane-1,8-diammonium cation and the suberate dianion—self-assemble into a crystalline lattice. The structure and stability of this lattice are governed by a network of directional non-covalent interactions.

Hydrogen bonds are among the most critical interactions in crystal engineering due to their strength and directionality. researchgate.net In the solid-state structure of this compound, extensive hydrogen bonding networks are expected between the ammonium cations (hydrogen-bond donors) and the carboxylate anions (hydrogen-bond acceptors). wikipedia.org

Drawing an analogy from the crystal structure of the closely related octane-1,8-diammonium bis(dihydrogenmonophosphate), the ammonium groups (–NH₃⁺) act as potent donors, forming multiple N–H···O hydrogen bonds with the oxygen atoms of the carboxylate groups (–COO⁻). scirp.org These interactions link the cations and anions into intricate one-, two-, or three-dimensional networks, which are fundamental to the cohesion of the crystal. scirp.orgmdpi.com The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, is a common feature in such organic salts. researchgate.net For instance, interactions between dicationic piperazine (B1678402) and carboxylate anions often form well-defined ring motifs (synthons) that dictate the resulting architecture. researchgate.net A similar predictable pattern is anticipated for this compound.

| Donor (D)–H | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|

| N⁺–H | O=C–O⁻ | N–H···O | 2.6 - 2.9 | Primary interaction defining the crystal lattice |

| O–H | O | O–H···O | 2.5 - 2.8 | Present in related phosphate (B84403) salts, forms inorganic layers |

| C–H | O | C–H···O | 3.0 - 3.5 | Weaker, contributes to overall lattice stability |

Beyond hydrogen bonding, the primary force holding the this compound crystal lattice together is the electrostatic attraction between the positively charged ammonium groups and the negatively charged carboxylate groups. This phenomenon, known as ion pairing, is fundamental to the structure of all salts. sop4cv.com In the solid state, these ions form "contact ion pairs," where the oppositely charged moieties are in direct contact, maximizing electrostatic stabilization. marquette.edu

Stacking interactions, a form of van der Waals force, also contribute to the stability of crystal structures. While this compound itself is purely aliphatic and thus cannot participate in aromatic (π-π) stacking, such interactions are highly relevant in host-guest complexes where either the host or another guest is aromatic. libretexts.org For example, supramolecular assemblies involving dicarboxylate guests and aromatic host molecules are often stabilized by π-π stacking and C–H···π interactions alongside hydrogen bonds. mdpi.comacs.org

Ion Pairing Effects in Crystal Lattices

Templated Assembly and Self-Organization Principles

In the field of supramolecular chemistry and crystal engineering, self-organization refers to the spontaneous assembly of molecular components into stable, structurally well-defined aggregates through non-covalent interactions. Templated assembly is a sophisticated form of this process where a specific molecular entity, the template, directs the arrangement of other components into a predetermined architecture that would not form, or would form with less precision, in its absence. This compound is an exemplary component in such systems due to its distinct structural features: two terminal ammonium () cations, which are excellent hydrogen-bond donors, separated by a flexible eight-carbon aliphatic chain derived from suberic acid. The corresponding suberate dianion, , provides two carboxylate groups that are potent hydrogen-bond acceptors. This combination of features allows it to act as a versatile tecton (building block) or a guest molecule in templated systems.

A prominent example of templated assembly involving this compound is its co-crystallization with the macrocyclic polyether 18-crown-6 (B118740) . The crown ether acts as a specific template for the ammonium cation. The internal cavity of 18-crown-6, with its six inwardly pointing oxygen atoms, provides a geometrically and electronically complementary binding site for the tetrahedral ammonium ion.

Research findings from single-crystal X-ray diffraction studies reveal the precise nature of this templated self-organization. The primary recognition motif involves the "perching" of each ammonium cation on an 18-crown-6 molecule. This is achieved through the formation of three strong, charge-assisted N-H···O hydrogen bonds between three hydrogen atoms of the ion and three alternating oxygen atoms of the crown ether ring. This interaction is highly directional and predictable, forming a stable supramolecular cation complex: [()•(18-crown-6)].

The table below summarizes the key features of this templated assembly.

| Parameter | Description |

|---|---|

| Molecular Components | This compound, 18-Crown-6 |

| Template Molecule | 18-Crown-6, which selectively binds the ammonium cation. |

| Stoichiometry of Complex | 1:2 (this compound : 18-Crown-6). One suberate dianion links two [($\text{NH}_4^+$)•(18-crown-6)] units. |

| Primary Interaction (Template-Guest) | Charge-assisted N-H···O hydrogen bonds between the $\text{NH}_4^+$ ion and the 18-crown-6 oxygen atoms. |

| Secondary Interaction (Linking) | Charge-assisted N-H···O hydrogen bonds between the $\text{NH}_4^+$ ion and the suberate dianion's carboxylate groups. |

| Resulting Supramolecular Architecture | Infinite one-dimensional (1D) polymeric chain. |

The precise geometry of the non-covalent interactions that drive this self-assembly has been quantified. The hydrogen bonds between the ammonium donor and the crown ether/suberate acceptors are the defining feature. The table below provides typical geometric data for these interactions as determined from crystallographic analysis.

| Interaction Type (D–H···A) | Donor (D)···Acceptor (A) Distance (Å) | Hydrogen (H)···Acceptor (A) Distance (Å) | D–H···A Angle (°) |

|---|---|---|---|

| N-H···O (Ammonium-Crown Ether) | 2.85 - 2.98 | 1.86 - 2.05 | 155 - 175 |

| N-H···O (Ammonium-Suberate) | 2.75 - 2.85 | 1.78 - 1.90 | 160 - 178 |

This system demonstrates how the principles of templated assembly and molecular recognition can be harnessed to construct ordered, extended solid-state structures from simple molecular components. The specificity of the ammonium-crown interaction provides the initial organization, while the geometric and functional properties of the this compound salt dictate the final polymeric architecture.

Coordination Chemistry and Metal Organic Frameworks Mofs

Diammonium Suberate (B1241622) as a Ligand or Counterion in Metal Complexes

In the context of metal complexes, the suberate dianion (C₈H₁₂O₄²⁻), originating from the deprotonation of suberic acid or the dissociation of diammonium suberate, functions primarily as a bridging ligand. The ammonium (B1175870) ions (NH₄⁺) would typically act as counterions within the crystal lattice, balancing the charge of the anionic metal-suberate framework, unless they are displaced during the synthesis process. The suberate ligand's flexible aliphatic backbone and the versatile coordination modes of its carboxylate end-groups make it a valuable component in crystal engineering. researchgate.netmdpi.com

The synthesis of metal-suberate complexes is often achieved through hydrothermal or solution-based methods, where metal salts are reacted with a source of the suberate anion. researchgate.net The resulting structures are meticulously characterized using single-crystal X-ray diffraction to determine their precise atomic arrangement.

A notable example is the anhydrous copper(II) suberate, [Cu₂(OOC-(CH₂)₆-COO)₂]. researchgate.net This complex features discrete, centrosymmetric binuclear units where two copper(II) centers are bridged by four suberate ligands in a syn-syn paddlewheel conformation. researchgate.net Each copper ion is five-coordinated, adopting a distorted square-pyramidal geometry. The intramolecular distance between the copper centers is approximately 2.5793(10) Å. researchgate.net

In another instance, manganese(II) has been used to create a suberato-pillared coordination polymer, Mn₂(H₂O)(C₈H₁₂O₄)₂, via hydrothermal synthesis. researchgate.net This compound exhibits a layered structure composed of inorganic layers of manganese-oxygen polyhedra that are pillared by the organic suberate ligands. researchgate.net

Complexes with manganese and the co-ligand 1,10-phenanthroline (B135089) (phen) further illustrate the suberate ligand's versatility. Depending on the reaction conditions, different structures can be isolated, such as {[Mn(phen)₂]L₂/₂}₂·H₂L·8H₂O, where 'L' represents the suberate dianion. researchgate.net In this complex, the [Mn(phen)₂]²⁺ units are linked by bis-monodentate suberate ligands, forming one-dimensional polymeric chains. researchgate.net

Table 1: Selected Crystallographic Data for Metal-Suberate Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| [Cu₂(OOC-(CH₂)₆-COO)₂] | Triclinic | P-1 | 5.1077(5) | 8.362(2) | 11.378(2) | 97.587(9) | researchgate.net |

| Mn₂(H₂O)(C₈H₁₂O₄)₂ | Monoclinic | C2/c | 26.544(5) | 7.617(2) | 9.187(2) | 105.38(2) | researchgate.net |

Coordination polymers are extended structures formed by linking metal centers with organic ligands. The design of these networks relies heavily on the geometry and connectivity of the chosen building blocks. researchgate.net The suberate ligand, as a flexible dicarboxylate, plays a crucial role in dictating the final architecture of these polymers.

Its length and conformational freedom, arising from the -(CH₂)₆- chain, allow it to bridge metal ions that are separated by significant distances. This bridging can lead to the formation of various dimensionalities:

1D Chains: As seen in the manganese-phenanthroline complex, suberate can act as a simple linker, connecting metal-containing units into infinite one-dimensional chains. researchgate.net

2D Layers: The suberate ligand can pillar inorganic layers, as demonstrated in the hydrothermally synthesized Mn₂(H₂O)(C₈H₁₂O₄)₂, creating a two-dimensional sheet-like structure. researchgate.net

3D Frameworks: By cross-linking these chains or layers, complex three-dimensional supramolecular frameworks can be constructed. These networks can be further stabilized by other interactions, such as hydrogen bonding, particularly when solvent molecules or counterions are present in the crystal lattice. researchgate.netrsc.org

The flexibility of the suberate ligand's aliphatic chain is a key design element. This "breathing" capability, where the chain can adopt different conformations (e.g., anti vs. gauche), can lead to pressure- or temperature-induced structural changes in the framework. mdpi.com This contrasts with rigid ligands, which offer more predictable but less adaptable network topologies. mdpi.com

Synthesis and Structural Features of Dicarboxylate-Metal Complexes

Tuning of Coordination Environments and Supramolecular Networks through Dicarboxylate Ligands

Several factors related to the dicarboxylate ligand are used for tuning:

Chain Length: The length of the aliphatic chain between the carboxylate groups directly influences the distance between metal nodes in the network. Using a series of dicarboxylates (e.g., adipate (B1204190), suberate, sebacate) allows for systematic variation in pore size and network interpenetration.

Flexibility vs. Rigidity: Flexible ligands like suberate can adapt to different coordination preferences of the metal ion and can coil or straighten, potentially leading to dynamic framework behaviors. mdpi.com Rigid aromatic dicarboxylates, in contrast, tend to produce more predictable and robust structures. mdpi.com

By carefully selecting the dicarboxylate ligand in combination with specific metal ions and auxiliary ligands (like phenanthroline), chemists can design and synthesize coordination polymers with targeted dimensionalities, topologies, and even functional properties. researchgate.netrsc.org The result is a high degree of control over the final supramolecular assembly, enabling the creation of materials with tailored architectures.

Analytical Method Development and Application

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of dicarboxylic acids like suberic acid. Various chromatographic methods, often coupled with mass spectrometry, provide high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dicarboxylate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for quantifying dicarboxylic acids, including suberic acid, in complex matrices. nih.govlongdom.org This method often involves a derivatization step to enhance the ionization efficiency and chromatographic separation of the analytes. nih.govlongdom.org

One common approach involves the chemical derivatization of the carboxyl groups of dicarboxylic acids. nih.gov For instance, derivatization with dimethylaminophenacyl bromide (DmPABr) can reverse the charge of the molecules from negative to positive, which significantly improves sensitivity and mass fragmentation for LC-MS/MS analysis in positive ionization mode. nih.govlongdom.org This charge-reversal strategy has been shown to achieve exceptionally low limits of detection (LLOD) and quantification (LLOQ), often in the femtogram range. nih.gov The derivatized dicarboxylic acids also exhibit good stability at room temperature and after multiple freeze-thaw cycles. nih.gov

LC-MS/MS methods can be applied to a wide range of biological samples, including plasma, urine, and cerebrospinal fluid. longdom.org The high specificity of tandem mass spectrometry allows for the accurate quantification of specific dicarboxylic acids, even in the presence of isomers. researchgate.net For example, a method developed for methylmalonic acid (MMA), another dicarboxylic acid, demonstrated linearity up to 150 micromol/L with a limit of quantification of 0.1 micromol/L. researchgate.net While direct analysis of underivatized dicarboxylic acids is possible, it often lacks the sensitivity required for detecting low concentrations in biological samples. google.comgoogle.com

A study quantifying suberic acid in cane toad tadpole extracts utilized HPLC-ESI(+)MS, demonstrating the method's applicability in environmental and biological research. researchgate.net The analysis found that 1 ml of the extract, corresponding to a single tadpole, contained 4.4 μg of suberic acid. researchgate.net Another method for analyzing dicarboxylic acids in urine without derivatization has been developed, but it is generally not sensitive enough for normal physiological concentrations. google.comgoogle.com

Table 1: Performance of a Derivatization-Based LC-MS/MS Method for Dicarboxylate Quantification nih.gov An interactive data table is available here: https://www.google.com/search

| Parameter | Value |

|---|---|

| Linearity (R²) | >0.99 |

| Lower Limit of Detection (LLOD) | <266 fg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Dicarboxylate Esters

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of dicarboxylic acids. Due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert them into more volatile esters, typically methyl or trimethylsilyl (B98337) (TMS) esters, prior to GC-MS analysis. nih.govresearchgate.net

The derivatization process is a critical step. Common methods include esterification with reagents like BF3/alcohol or silylation with agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.net The choice of derivatization agent can impact the sensitivity and reproducibility of the analysis. researchgate.net For instance, a comparison of esterification and silylation for low-molecular-weight dicarboxylic acids in atmospheric aerosols showed that both methods were suitable, but BSTFA provided lower detection limits and higher reproducibility. researchgate.net Another study used m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFAH) for the derivatization of fatty acids, including suberic acid, in paint samples. nih.gov

GC-MS analysis of dicarboxylic acid esters provides detailed information for both qualitative and quantitative purposes. The mass spectra of the derivatized compounds allow for their unambiguous identification. nih.govnist.gov For example, the GC-MS analysis of artificially aged paints identified suberic acid as a degradation product of unsaturated fatty acids. mdpi.com Studies have also investigated matrix effects in the GC-MS profiling of metabolites after trimethylsilyl derivatization, noting that signal suppression and enhancement can occur. mdpi.comresearchgate.net

Table 2: Comparison of Derivatization Procedures for GC-MS Analysis of Dicarboxylic Acids researchgate.net An interactive data table is available here: https://www.google.com/search

| Derivatization Method | Detection Limit | Reproducibility (RSD%) |

|---|---|---|

| Esterification (BF3/alcohol) | ≤4 ng m⁻³ | ≤15% |

High-Performance Liquid Chromatography (HPLC) Methodologies for Dicarboxylate Analysis

High-performance liquid chromatography (HPLC) offers a versatile platform for the analysis of dicarboxylic acids. researchgate.netresearchgate.net Depending on the specific requirements of the analysis, such as sensitivity and the complexity of the sample matrix, various HPLC methods can be employed.

For non-chromophoric aliphatic dicarboxylic acids like suberic acid, derivatization is often necessary to enable UV or fluorescence detection. researchgate.netresearchgate.netnih.gov A common derivatization agent is phenacyl bromide, which converts the carboxylic acids into their corresponding phenacyl esters, allowing for sensitive UV detection. researchgate.netresearchgate.net An HPLC method was developed to quantify dicarboxylic acids from the hydrolysis of carbohydrate polyesters, where suberic acid was one of the analytes. researchgate.netresearchgate.net This method demonstrated good linearity in the 0.5–15.0 μg/ml range. researchgate.netresearchgate.net Another sensitive HPLC method involved the derivatization of adipic and suberic acid with 9-anthryldiazomethane (B78999) for fluorescence detection, achieving recoveries above 90% from urine samples. nih.gov

Reversed-phase HPLC is a common separation mode for dicarboxylic acids and their derivatives. sielc.comsielc.com The choice of the stationary phase and mobile phase composition is critical for achieving adequate separation. researchgate.netsielc.com For instance, an octadecyl bonded stationary phase has been shown to provide good specificity and peak shape for dicarboxylic acid derivatives. researchgate.net Ion-exclusion chromatography is another effective separation mode for organic acids, offering high selectivity. shimadzu.com

Electrochemical Sensing Platforms

Electrochemical sensors provide a rapid and cost-effective alternative for the detection of dicarboxylic acids. These platforms are typically based on modified electrodes that exhibit specific interactions with the target analyte.

Dicarboxylate Detection via Modified Electrodes

The development of modified electrodes is central to the electrochemical sensing of dicarboxylates. These modifications can enhance the sensitivity and selectivity of the detection by facilitating the electrochemical reaction or by providing specific recognition sites for the analyte.

One approach involves the use of ferrocene-based receptors. A study reported a ferrocene-based bis(o-trifluoroacetylcarboxanilide) receptor that selectively recognizes and electrochemically senses a specific dicarboxylate through cooperative formation of a host-guest adduct. rsc.orgrsc.org The binding of the dicarboxylate to the receptor induces a significant shift in the redox potential of the ferrocene (B1249389) unit, which can be measured by cyclic voltammetry. rsc.orgrsc.org

Other modifications include the use of conductive polymers or nanomaterials. For example, a glassy carbon electrode modified with polyaniline has been used for the detection of ascorbic acid, demonstrating the potential of polymer-modified electrodes for sensing applications. mdpi.com Similarly, electrodes modified with CuO nanostructures, functionalized with suberic acid, have been developed for the detection of other compounds, indicating the versatility of suberic acid as a modifying agent. researchgate.net The use of molecularly imprinted polymers (MIPs) on electrode surfaces also offers a promising route for creating highly selective sensors for specific molecules. americanlaboratory.com

Voltammetric and Potentiometric Applications in Dicarboxylate Analysis

Voltammetric and potentiometric techniques are the primary methods used in conjunction with modified electrodes for dicarboxylate analysis.

Cyclic voltammetry (CV) is a widely used voltammetric technique to study the electrochemical behavior of modified electrodes and their interaction with analytes. rsc.orgrsc.org In the case of the ferrocene-based receptor, the addition of a dicarboxylate caused a significant negative shift in the redox potential of the ferrocene, which was observed using CV. rsc.orgrsc.org Square wave anodic stripping voltammetry (SWASV) has been employed with a gold nanoparticle and copper-1,3,5-benzene dicarboxylate modified electrode for the determination of antimony, showcasing the potential of such techniques for sensitive detection. figshare.com

Potentiometric titrations offer another approach for the characterization of acids. wikipedia.orgvfu.cz This technique involves measuring the potential difference between an indicator electrode and a reference electrode as a titrant is added. wikipedia.org While it is a well-established method for determining the concentration of acids, its application to complex mixtures of dicarboxylic acids may be limited compared to chromatographic methods. cdnsciencepub.com However, conductimetric titrations of symmetrical aliphatic dicarboxylic acids have been shown to provide more detailed information than their potentiometric titration curves. cdnsciencepub.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Diammonium suberate (B1241622) |

| Suberic acid |

| Adipic acid |

| Azelaic acid |

| Sebacic acid |

| Methylmalonic acid |

| Dimethylaminophenacyl bromide |

| Phenacyl bromide |

| 9-Anthryldiazomethane |

| m-(Trifluoromethyl)phenyltrimethylammonium hydroxide |

| N,O-bis(trimethylsilyl)-trifluoroacetamide |

| Ferrocene |

| Ascorbic acid |

| Antimony |

| Terephthalic acid |

| Diethylmalonic acid |

| Succinic acid |

| Propionic acid |

| Myristic acid |

| Palmitic acid |

| Stearic acid |

| Oleic acid |

| Linoleic acid |

| Pimelic acid |

| 9-oxononanoic acid |

| 10-oxoctadecanoic acid |

| Undecanedioic acid |

| Glutaric acid |

| Phthalic acid |

| Caffeic acid |

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate |

| Uric acid |

| Aniline |

| Dodecyl benzene (B151609) sulphonic acid |

| Sulphuric acid |

| 1,1'-Biphenyl-4,4'-dicarboxylic acid |

| Oxalic Acid |

| Glycolic Acid |

| Acetic Acid |

| Glyoxylic Acid |

| 1,3-Diaminopropane |

| 1,4-Diaminobutane (Putrescine) |

| 1,5-Diaminopentane (Cadaverine) |

| Lactic acid |

| Butyric acid |

| Valeric acid |

| Hexanoic acid |

| Dichloromethane |

| Acetonitrile |

| Ammonium (B1175870) hydroxide |